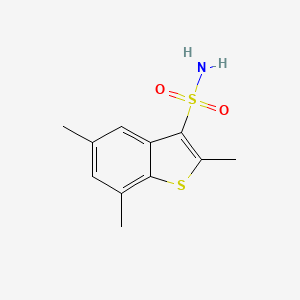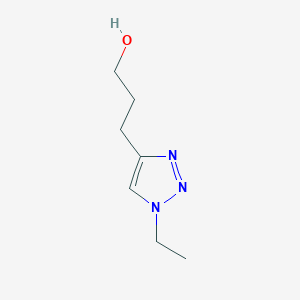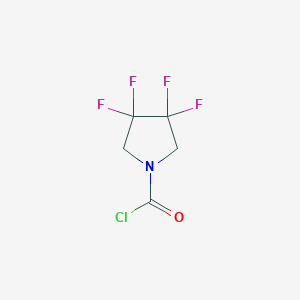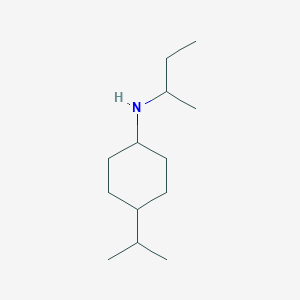
(1S,4S)-4-Fluorocyclopent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4S)-4-Fluorocyclopent-2-en-1-ol is an organic compound characterized by a cyclopentene ring with a fluorine atom and a hydroxyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-4-Fluorocyclopent-2-en-1-ol typically involves the fluorination of cyclopentene derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is often carried out in the presence of a base like potassium carbonate in an organic solvent such as acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4S)-4-Fluorocyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the double bond to a single bond.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are typical.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions
Major Products Formed
Oxidation: Formation of 4-fluorocyclopent-2-en-1-one.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of azido or cyano derivatives of cyclopentene
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,4S)-4-Fluorocyclopent-2-en-1-ol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. The presence of fluorine can enhance the binding affinity and selectivity of the compound towards specific biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Fluorinated compounds are known for their improved metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry
Industrially, this compound is used in the development of new materials and agrochemicals. Its unique properties can be leveraged to create products with enhanced performance and stability .
Mécanisme D'action
The mechanism of action of (1S,4S)-4-Fluorocyclopent-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. Additionally, the hydroxyl group can participate in various biochemical reactions, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,4S)-4-Chlorocyclopent-2-en-1-ol
- (1S,4S)-4-Bromocyclopent-2-en-1-ol
- (1S,4S)-4-Iodocyclopent-2-en-1-ol
Uniqueness
Compared to its halogenated analogs, (1S,4S)-4-Fluorocyclopent-2-en-1-ol exhibits unique properties due to the presence of fluorine. Fluorine’s small size and high electronegativity can significantly influence the compound’s reactivity and interactions with other molecules. This makes this compound particularly valuable in applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C5H7FO |
|---|---|
Poids moléculaire |
102.11 g/mol |
Nom IUPAC |
(1S,4S)-4-fluorocyclopent-2-en-1-ol |
InChI |
InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h1-2,4-5,7H,3H2/t4-,5-/m1/s1 |
Clé InChI |
CLVDAZFXWBIYEJ-RFZPGFLSSA-N |
SMILES isomérique |
C1[C@@H](C=C[C@H]1F)O |
SMILES canonique |
C1C(C=CC1F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2-oxa-4-azaspiro[5.5]undecane](/img/structure/B13072702.png)




![3-{7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13072745.png)
![1-[(2-Chloropyridin-3-yl)methyl]piperazine](/img/structure/B13072752.png)


![1-Oxospiro[4.5]decane-2-carbaldehyde](/img/structure/B13072776.png)
![6-(2-Nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylic acid](/img/structure/B13072791.png)



